molecular formula C19H21ClN4 B6136321 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B6136321
M. Wt: 340.8 g/mol
InChI Key: PXIBOHFLVXAXEV-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a chemical compound with the molecular formula C19H21ClN4 and a molecular weight of 340.8 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles, a scaffold recognized for its significant versatility in medicinal chemistry and drug design. The pyrazolo[1,5-a]pyrimidine core is isoelectronic with purine, allowing it to serve as a potential bio-isostere in various biological targets . This structural characteristic makes derivatives like this compound valuable tools for researching new therapeutic agents. This specific compound has been identified as a synthetic intermediate and a building block for further chemical diversification . Researchers can leverage this compound to develop novel molecules for various applications. The broader chemical class has demonstrated considerable research value in areas such as infectious disease and enzyme inhibition. For instance, closely related pyrazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial and antibiofilm activities against multidrug-resistant strains, as well as anti-quorum-sensing properties, presenting a promising alternative strategy to conventional antibiotics . Furthermore, these derivatives have exhibited strong inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms, which are enzymes involved in critical physiological processes and are therapeutic targets for various conditions . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)14(2)18(22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBOHFLVXAXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrazolopyrimidine derivatives often involves the use of cyclization reactions facilitated by catalysts such as copper(I) iodide or palladium(II) acetate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine moiety at position 7 of the pyrazolo[1,5-a]pyrimidine core is a reactive site for nucleophilic substitution. This nitrogen can undergo:

  • Alkylation : Reaction with alkyl halides (e.g., iodomethane) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. For example, reaction with benzyl bromide forms a benzyl-substituted analog.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) under reflux conditions produces acylated derivatives.

Example Reaction:

Compound+CH3IK2CO3,DMFN-Methylated Derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methylated Derivative}

Electrophilic Aromatic Substitution

The 4-chlorophenyl group at position 2 can participate in electrophilic substitution, though the electron-withdrawing chlorine atom directs reactivity to specific positions:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to the deactivating effect of chlorine. Substitution occurs at the meta position relative to chlorine.

  • Sulfonation : Similarly, sulfonic acid groups are introduced under concentrated sulfuric acid conditions.

Oxidation and Reduction Reactions

  • Oxidation : The piperidine nitrogen can oxidize to form an N-oxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Reduction : While the aromatic rings are generally resistant to reduction, catalytic hydrogenation (H₂/Pd-C) may reduce double bonds in conjugated systems if present.

Coupling Reactions

The pyrazolo[1,5-a]pyrimidine core facilitates cross-coupling reactions:

  • Suzuki Coupling : The chlorophenyl group can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Amination at position 7 is achievable using Pd catalysts and amines, though the existing piperidine group may require protection .

Cyclization and Ring-Opening

  • Cyclization : Reaction with α,β-unsaturated carbonyl compounds (e.g., ethyl cyanocinnamate) under basic conditions leads to fused pyrimidine derivatives via nucleophilic attack and cyclization .

  • Piperidine Ring-Opening : Strong acids (e.g., HBr) can cleave the piperidine ring, forming secondary amines or imines.

Salt Formation

The basic piperidine nitrogen forms salts with acids:

  • Hydrochloride Salt : Treatment with HCl in ethanol yields a crystalline hydrochloride salt, enhancing solubility.

Mechanistic Insights

  • Nucleophilic Attack : The amino group in piperidine acts as a nucleophile in alkylation/acylation, following an Sₙ2 mechanism.

  • Cyclization Pathways : Reactions with α,β-unsaturated ketones involve Michael addition followed by intramolecular cyclization, as observed in related pyrazolo[1,5-a]pyrimidines .

Functionalization for Bioactivity

Derivatives of this compound are synthesized to enhance pharmacological properties:

  • Anticancer Activity : Introduction of sulfonamide groups via substitution improves kinase inhibition .

  • Antibacterial Effects : Halogenation (e.g., bromination) at the phenyl ring increases biofilm disruption .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine possess broad-spectrum activity against various bacteria and fungi. For instance, specific derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, making them promising candidates for antibiotic development .

1.2 Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer potential. Studies indicate that these compounds can inhibit the proliferation of several cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth. The incorporation of the piperidine moiety enhances their efficacy as potential anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine with target enzymes and receptors. These studies suggest that the compound can effectively bind to key targets involved in disease processes, such as kinases and other enzymes critical for cellular functions. This binding affinity is crucial for developing new drugs based on this scaffold .

Pharmacological Applications

3.1 Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes implicated in disease mechanisms. For example, studies have shown that derivatives can inhibit enzymes like 14-alpha demethylase and transpeptidase, which are vital in the biosynthesis of ergosterol in fungi and cholesterol in humans. This inhibition may lead to effective antifungal therapies .

3.2 Neurological Applications

The piperidine component of the compound suggests potential applications in treating neurological disorders. Similar piperidine derivatives have been explored for their role as acetylcholinesterase inhibitors, which are important in managing conditions like Alzheimer's disease. The structural modifications provided by the pyrazolo[1,5-a]pyrimidine framework may enhance these effects .

Case Study: Antimicrobial Efficacy

A study evaluating various pyrazolo[1,5-a]pyrimidine derivatives showed that specific compounds exhibited minimum inhibitory concentrations (MIC) against Escherichia coli and Klebsiella pneumoniae, outperforming standard antibiotics like penicillin. The research highlighted the significance of structure-activity relationships (SAR) in optimizing these compounds for enhanced antimicrobial activity .

Case Study: Anticancer Activity

In another study focused on anticancer properties, a derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction, indicating its potential as an effective chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key substituent differences among analogs and their implications:

Compound Name (Representative Examples) Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound 2-(4-ClPh), 3,5-Me, 7-piperidine ~397.9* [Inferred] Enhanced lipophilicity; potential CNS activity due to piperidine
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one 2-Ph, 3,5-Me, 7-O (ketone) ~265.3 Synthesized via piperidine-mediated nucleophilic substitution; lacks basic N-atom at position 7
F-DPA (Radiolabeling Precursor) 2-(4-FPh), 3-acetamide, 5,7-Me ~357.4 Fluorine substituent enhances bioavailability; used in PET imaging
DPA-714 (Diagnostic Agent) 2-(4-FOEtPh), 3-acetamide, 5,7-Me ~401.4 Fluoroethoxy group improves metabolic stability; targets TSPO receptors
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2,7-Me, 6-COOH 191.18 Carboxylic acid enhances aqueous solubility; >97% purity
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine 2-(3,4-MeOPh), 7-(4-Et-piperazine), 3,5-Me 395.5 Ethylpiperazine introduces bulkier basic group; potential CNS penetration

*Calculated from molecular formula C₂₁H₂₃ClN₄.

Key Observations:
  • Position 7 Modifications : Piperidine (target) vs. morpholine () or acetamide (F-DPA) alters basicity and hydrogen-bonding capacity. Piperidine’s secondary amine may improve solubility in acidic environments compared to tertiary amines like morpholine.
  • Methyl Groups : 3,5-Dimethyl substitution (target) is common in analogs (e.g., F-DPA, DPA-714) and likely stabilizes the planar heterocyclic core, favoring receptor binding .
Lipophilicity and Solubility:
  • The 4-chlorophenyl group increases logP compared to fluorine (F-DPA) or polar groups (carboxylic acid in ).
  • Piperidine (pKa ~11) enhances water solubility at physiological pH compared to non-basic substituents (e.g., acetamide in F-DPA) .
Bioactivity Trends:
  • Antimicrobial Activity : Analogs with chlorophenyl () or triazole-thione () groups show antifungal/viral activity, suggesting the target may share similar modes of action .

Biological Activity

The compound 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
  • Molecular Formula : C16H19ClN4
  • Molecular Weight : 304.81 g/mol

The biological activity of pyrazolo[1,5-a]pyrimidines is primarily attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they can inhibit BRAF(V600E) and EGFR, which are critical in certain cancer pathways .
  • Antioxidant Activity : Pyrazolo derivatives exhibit antioxidant properties that help in mitigating oxidative stress within cells .
  • Antimicrobial Activity : Several studies have indicated that compounds within this class possess notable antimicrobial properties against various bacterial strains .

Anticancer Activity

Research has demonstrated that 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxic effects when tested alone and in combination with doxorubicin .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Enhanced apoptosis was observed in cells treated with this compound alongside standard chemotherapy agents.

Antibacterial Activity

The compound has also been evaluated for its antibacterial efficacy:

  • In vitro Testing : Studies indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes leading to cell lysis .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase and urease has been documented:

  • IC50 Values : Certain derivatives exhibited IC50 values below 5 µM against these enzymes, indicating potent inhibitory activity .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated synergistic effects with doxorubicin in MCF-7 cells; enhanced apoptosis observed.
Study 2Antibacterial TestingModerate activity against Salmonella typhi; effective membrane disruptor.
Study 3Enzyme InhibitionStrong inhibition of urease; potential applications in treating infections related to urease-producing bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 3-amino-4,5-dimethylpyrazole, followed by introducing substituents at the 7-position. Piperidine moieties are attached through nucleophilic substitution or coupling reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized under reflux in dry pyridine with aromatic amines , while piperidine substitutions often use halogenated intermediates in dichloromethane with bases like NaOH . Purity is ensured via column chromatography and validated by HPLC (>99%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ 7.2–8.5 ppm) and piperidine methyl groups (δ 1.2–2.1 ppm).
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–N–C ≈ 120° in pyrazolo[1,5-a]pyrimidine) and intermolecular interactions (e.g., π-π stacking) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C20_{20}H19_{19}ClN4_4: calc. 366.12, observed 366.10) .

Q. What in vitro biological screening models are used to assess its activity?

  • Methodological Answer : Common assays include:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values compared to controls like cisplatin .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., ALK, ROS1) or cholinesterases (AChE/BuChE), using donepezil as a reference .
  • Antimicrobial activity : Broth microdilution against S. aureus or E. coli (MIC reported as ≤25 µg/mL for active derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, achieving yields >80% .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 h under reflux) .
  • Byproduct mitigation : Use of scavengers (e.g., molecular sieves) minimizes hydrolysis of trifluoromethyl groups .

Q. What computational methods predict the compound’s biological targets and binding modes?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like ALK kinase (PDB: 4FZV). Key residues (e.g., Leu1198, Met1199) form hydrophobic contacts with the 4-chlorophenyl group .
  • QSAR : 2D/3D descriptors (logP, polar surface area) correlate with antimalarial IC50_{50} (R2^2 > 0.85) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Q. How can structure-activity relationships (SAR) be analyzed for substituent effects on pharmacological activity?

  • Methodological Answer :

  • Piperidine modifications : N-methylation increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration for CNS targets .
  • Pyrazolo[1,5-a]pyrimidine substitutions : 3,5-Dimethyl groups improve metabolic stability (t1/2_{1/2} > 120 min in liver microsomes) vs. unsubstituted analogs (t1/2_{1/2} < 30 min) .
  • Halogen effects : 4-Chlorophenyl at C2 boosts antiproliferative activity (IC50_{50} = 1.2 µM vs. 4.5 µM for 4-fluorophenyl) due to enhanced hydrophobic interactions .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50} across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48 h incubation).
  • Solubility correction : Adjust DMSO concentration (<0.1% to avoid cytotoxicity) and validate with LC-MS .
  • Off-target profiling : Kinome-wide screening (e.g., DiscoverX) identifies non-specific kinase inhibition (e.g., >50% inhibition at 10 µM for c-KIT) .

Q. What strategies validate the compound’s selectivity in enzyme inhibition assays?

  • Methodological Answer :

  • Counter-screening : Test against related enzymes (e.g., PIM-1 kinase for ALK inhibitors) to calculate selectivity indices (SI = IC50,off-target_{50,\text{off-target}} / IC50,target_{50,\text{target}} > 10) .
  • Covalent binding assays : Use MALDI-TOF to detect irreversible adduct formation with catalytic cysteines .
  • Cellular target engagement : NanoBRET measures intracellular binding to ALK in live cells (EC50_{50} < 100 nM) .

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